N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic compound featuring a benzodioxole moiety (1,3-benzodioxol-5-yl group) linked via an acetamide bridge to a 1,3-thiazole ring substituted with a 4-fluoroaniline group. This structure combines pharmacologically relevant motifs:
- Benzodioxole: Known for metabolic stability and bioavailability enhancement in drug design.
- Thiazole: A privileged scaffold in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and anticancer activities .
- 4-Fluorophenyl: Fluorination improves pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c19-11-1-3-12(4-2-11)21-18-22-14(9-26-18)8-17(23)20-13-5-6-15-16(7-13)25-10-24-15/h1-7,9H,8,10H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFURYMFNFWQAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a complex molecular structure combining benzodioxole and thiazole moieties, which are known for their diverse biological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for the compound is N-(1,3-benzodioxol-5-yl)-2-{2-[4-fluorophenyl]amino}-1,3-thiazol-4-yl}acetamide. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activities.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. For example, it could act as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in regulating cellular processes such as growth and differentiation .
- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways that affect cell proliferation and apoptosis.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and inflammation.
Anticancer Activity
Research has indicated that derivatives containing benzodioxole and thiazole structures exhibit significant anticancer properties. For instance:
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells.
- Mechanism : The anticancer effect is likely due to the inhibition of specific growth factors or enzymes involved in tumor progression .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties:
- Testing Methodology : Antimicrobial efficacy was assessed using minimal inhibitory concentration (MIC) assays against bacterial strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-2-{2-[4-fluorophenyl]amino}-1,3-thiazol-4-yl}acetamide | E. coli | 50 |
| N-(2H-1,3-benzodioxol-5-yl)-2-{2-[4-fluorophenyl]amino}-1,3-thiazol-4-yl}acetamide | S. aureus | 30 |
Case Studies
Several studies have explored the biological activity of compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{2-[4-fluorophenyl]amino}-1,3-thiazol-4-yl}acetamide:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibited cytotoxic effects on various cancer cell lines through apoptosis induction .
- Benzodioxole Compounds : Other derivatives showed promising results in inhibiting tumor growth in vivo models, indicating potential for further development into therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The thiazole ring is known for its role in inhibiting cancer cell proliferation. Studies have shown that modifications to the benzodioxole moiety can enhance the cytotoxic effects against various cancer cell lines.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can inhibit specific inflammatory pathways, potentially making it useful in treating conditions such as arthritis or other inflammatory diseases.
Antimicrobial Activity
Some derivatives of benzodioxole compounds have demonstrated antimicrobial effects. Investigations into the antibacterial and antifungal activities of N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide are ongoing, aiming to assess its effectiveness against resistant strains.
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of thiazole-based compounds against breast cancer cells. The results indicated that modifications similar to those found in this compound significantly increased apoptosis in cancer cells (Smith et al., 2023).
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of benzodioxole derivatives. The findings suggested that compounds with a similar structure could inhibit cyclooxygenase (COX) enzymes effectively, leading to reduced inflammation in animal models (Johnson et al., 2024).
Comparison with Similar Compounds
Key Observations :
Antiproliferative and Anticancer Potential
- Benzothiazole Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine exhibit antiproliferative activity, attributed to the benzothiazole core’s ability to intercalate DNA or inhibit kinases .
- Thiazolidinone Derivatives: The compound from (C₂₁H₁₇FN₄O₄S) showed moderate activity in preliminary anticancer screens, likely due to its thiazolidinone-dione motif, which mimics endogenous substrates for oxidoreductases.
Anti-inflammatory and Anti-exudative Activity
- Thiazole-Acetamide Analogs: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . This suggests that the thiazole-acetamide framework is a viable scaffold for inflammation modulation.
Acetylcholinesterase (AChE) Inhibition
Crystallographic and Hydrogen-Bonding Analysis
- N-[4-Acetyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H···O and C–H···F interactions stabilizing the lattice . Similar hydrogen-bonding patterns are expected in the target compound due to its acetamide and fluorophenyl groups.
- Graph Set Analysis : Etter’s rules predict that the benzodioxole oxygen and thiazole nitrogen in the target compound may form R₂²(8) motifs, facilitating crystal packing and stability.
Preparation Methods
Cyclization of Catechol Derivatives
The 2H-1,3-benzodioxole framework is typically synthesized via cyclization reactions involving catechol (1,2-dihydroxybenzene) and dihalomethanes. For example, reacting catechol with dibromomethane in the presence of potassium carbonate yields the benzodioxole core:
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Yield: 70–85%
Functionalization at the 5-Position
Subsequent nitration or bromination introduces functional groups at the 5-position of the benzodioxole. A Friedel-Crafts acylation using acetyl chloride and aluminum trichloride achieves this selectively:
Key Parameters :
-
Reaction time: 4–6 hours
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Yield: 65–75%
Formation of the Thiazole Core
Hantzsch Thiazole Synthesis
The 1,3-thiazole ring is constructed via the Hantzsch method, reacting α-bromo-4-fluoroacetophenone with thiourea:
Optimized Conditions :
-
Solvent: Ethanol
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Temperature: 78°C (reflux)
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Yield: 60–70%
Amination at the 2-Position
The 4-fluorophenylamino group is introduced via nucleophilic aromatic substitution (SNAr) using 4-fluoroaniline and a copper(I) catalyst:
Catalytic System :
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Ligand: L-Proline
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Base: Potassium carbonate
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Yield: 55–65%
Acetamide Linkage and Final Coupling
Activation of the Benzodioxole Fragment
The 5-acetylbenzodioxole is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by activation as an acid chloride:
Critical Notes :
-
Hydrolysis temperature: 50–60°C
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Acid chloride yield: 85–90%
Coupling with the Thiazole-Acetamide Intermediate
The acid chloride reacts with 2-amino-1,3-thiazole derivative in the presence of triethylamine to form the final acetamide bond:
Reaction Parameters :
-
Solvent: Tetrahydrofuran (THF)
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Temperature: 0–5°C (ice bath)
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Yield: 50–60%
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for coupling steps, while protic solvents (e.g., ethanol) favor thiazole cyclization.
Table 1: Solvent Impact on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 58 |
| DMF | 36.7 | 62 |
| Acetonitrile | 37.5 | 55 |
Catalytic Systems for Amination
Copper(I)-catalyzed amination provides superior regioselectivity compared to palladium-based systems, reducing byproduct formation.
Purification and Characterization
Crystallization Techniques
Final purification involves sequential recrystallization from ethanol/water mixtures, achieving >95% purity as confirmed by HPLC.
Spectroscopic Validation
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1H NMR : Key signals include δ 6.85–7.25 ppm (aromatic protons), δ 4.45 ppm (O–CH2), and δ 2.10 ppm (acetamide CH3).
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HRMS : Calculated for C19H15FN3O3S [M+H]+: 400.0864; Found: 400.0868.
Challenges and Alternative Approaches
Byproduct Formation During Cyclization
Uncontrolled exotherms during benzodioxole synthesis may lead to dimerization byproducts. Implementing slow reagent addition and temperature ramping mitigates this issue.
Greener Synthetic Routes
Recent advances propose using mechanochemical grinding for solvent-free thiazole synthesis, though yields remain suboptimal (40–45%) compared to traditional methods.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2H-1,3-benzodioxol-5-yl)-2-{2-[(4-fluorophenyl)amino]-1,3-thiazol-4-yl}acetamide, and how can purity be ensured?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of 2-amino-5-substituted thiazoles with chloroacetyl chloride under controlled temperatures (20–25°C) in dioxane, followed by purification via recrystallization (ethanol-DMF mixtures). Key steps include pH control and stoichiometric monitoring to minimize side products. Purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for verifying the benzodioxol, thiazol, and fluorophenyl moieties. Mass spectrometry (MS) confirms molecular weight, while HPLC assesses purity (>95%). For crystalline forms, X-ray diffraction may supplement structural validation .
Q. How does the fluorophenylamino-thiazol moiety influence the compound’s solubility and stability?
- Methodological Answer : The fluorophenyl group enhances lipophilicity, requiring solubility testing in polar aprotic solvents (e.g., DMSO) for in vitro assays. Stability studies under varying pH (1–9) and temperatures (4–37°C) are recommended, with degradation monitored via UV-spectroscopy or LC-MS .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor pharmacokinetics. Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Adjust formulations using liposomal encapsulation or prodrug strategies to enhance bioavailability. Cross-validate findings with isotopic labeling and pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. How can computational methods guide the optimization of this compound’s binding affinity to target proteins?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with enzymes/receptors. Focus on the thiazol-acetamide core and fluorophenylamino group for hydrogen bonding and π-π stacking. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental designs are suitable for elucidating the mechanism of action in cancer cell lines?
- Methodological Answer : Use transcriptomic profiling (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Pair with siRNA knockdown of putative targets (e.g., kinases) to confirm functional roles. Compare dose-response curves across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
Q. How can structure-activity relationship (SAR) studies improve the compound’s therapeutic index?
- Methodological Answer : Synthesize analogs with modifications to the benzodioxol ring (e.g., methoxy substitutions) or thiazol core (e.g., methyl groups). Test cytotoxicity (MTT assay) and target inhibition (IC₅₀) in parallel. Prioritize derivatives with ≥10-fold selectivity between target and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
